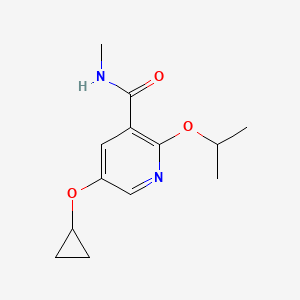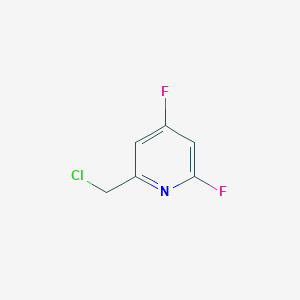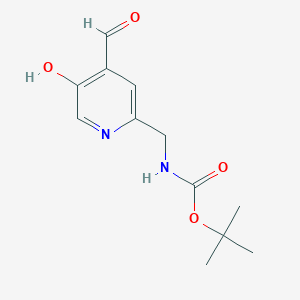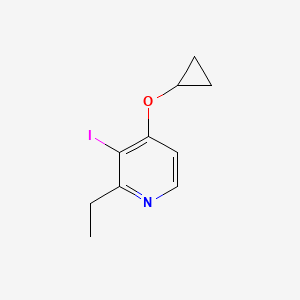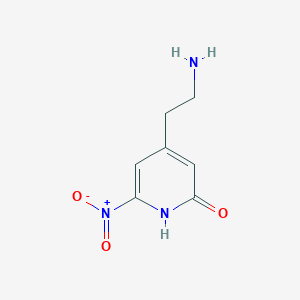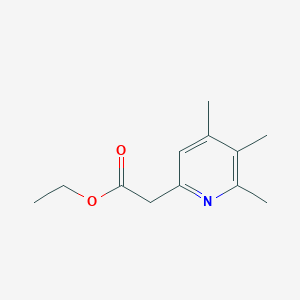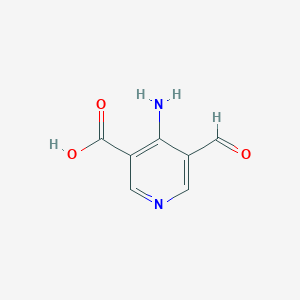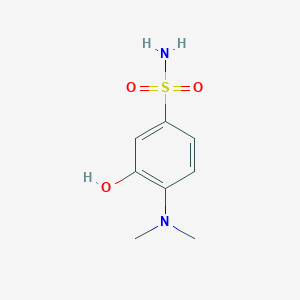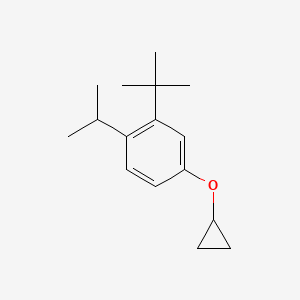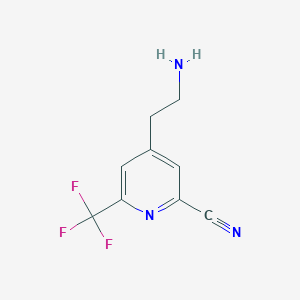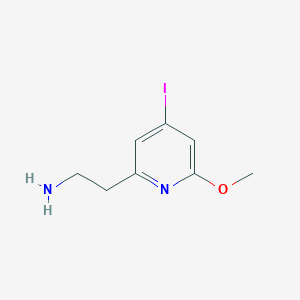
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 4th position, a methoxy group at the 6th position, and an ethanamine chain at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 6th position through nucleophilic substitution using methanol and a base.
Amination: The ethanamine chain can be attached to the 2nd position of the pyridine ring through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and methoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethanamine chain can facilitate its cellular uptake and distribution.
Comparación Con Compuestos Similares
- 2-(6-Methoxypyridin-2-YL)ethanamine
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine
Comparison:
- 2-(6-Methoxypyridin-2-YL)ethanamine: Lacks the iodo group, which may result in different reactivity and biological activity.
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine: The bromo group is less reactive than the iodo group, leading to different substitution reactions.
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine: The chloro group is less bulky than the iodo group, which may affect its binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C8H11IN2O |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
2-(4-iodo-6-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2O/c1-12-8-5-6(9)4-7(11-8)2-3-10/h4-5H,2-3,10H2,1H3 |
Clave InChI |
JNDCSJGXYMTURV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CCN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




